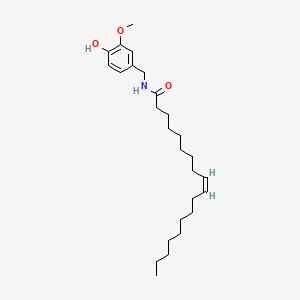

Olvanil

Description

Properties

IUPAC Name |

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZKBPQVWDSATI-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045669 | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58493-49-5 | |

| Record name | Olvanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olvanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLVANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Olvanil in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olvanil (N-vanillyl-9-oleamide) is a synthetic analogue of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound is non-pungent, making it a valuable pharmacological tool and a potential therapeutic agent for pain management. This technical guide provides a comprehensive overview of the mechanism of action of this compound in sensory neurons, with a focus on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details common experimental protocols used to study its effects, and provides visual representations of the underlying molecular pathways.

Core Mechanism of Action: TRPV1 Agonism

This compound's primary mechanism of action is the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons, also known as nociceptors.[1][2] Activation of TRPV1 by this compound leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates the sensation of pain and heat.[3] However, prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to further stimuli, forming the basis of its analgesic properties.[1][2]

Quantitative Potency and Efficacy

The potency of this compound as a TRPV1 agonist has been characterized in various experimental systems. The following tables summarize key quantitative data regarding its efficacy and binding characteristics.

| Parameter | Species/System | Value | Reference(s) |

| EC50 | Not Specified | 0.7 nM | |

| pEC50 | Rat VR1 | 8.1 | |

| pEC50 | Human VR1 | 7.7 | |

| EC50 | rTRPV1-CHO cells (Calcium Imaging, 60 min) | 4.3 ± 0.6 nM | |

| EC50 | rTRPV1-CHO cells (Calcium Imaging, 5 min) | 29.5 ± 9.4 nM | |

| EC50 | rTRPV1-CHO cells (45Ca2+ uptake, 30 min) | 81 ± 12 nM |

Table 1: Potency of this compound at the TRPV1 Receptor. EC50 (half-maximal effective concentration) and pEC50 (-log(EC50)) values indicate the concentration of this compound required to elicit 50% of the maximal response.

| Parameter | System | Value | Reference(s) |

| IC50 (Anandamide Uptake) | Human Astrocytoma Cells | 9 µM | |

| Ki (Anandamide Transport) | Human Astrocytoma Cells | 14.1 ± 7.1 µM |

Table 2: this compound's Effect on Anandamide Transport. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for the inhibition of anandamide uptake and transport.

Signaling Pathways Activated by this compound

The activation of TRPV1 by this compound initiates a cascade of intracellular events, leading to both acute neuronal excitation and subsequent long-term desensitization.

Primary Signaling Cascade

The initial binding of this compound to TRPV1 triggers a conformational change in the channel, allowing for cation influx. The subsequent increase in intracellular Ca2+ is a critical second messenger that initiates downstream signaling pathways.

Caption: this compound binding to and activation of the TRPV1 channel.

Desensitization Pathway

Prolonged exposure to this compound leads to TRPV1 desensitization, a key process for its analgesic effects. This is a complex process involving Ca2+-dependent signaling molecules.

Caption: this compound-induced TRPV1 desensitization pathway.

A key consequence of the rise in intracellular calcium is the activation of calcium-binding proteins like calmodulin. Activated calmodulin can, in turn, activate the phosphatase calcineurin (also known as protein phosphatase 2B). Calcineurin can then dephosphorylate the TRPV1 channel, leading to its desensitization. Furthermore, this compound-induced calcium influx can lead to the inhibition of various types of voltage-activated Ca2+ channels by approximately 60%, further contributing to a reduction in neuronal excitability.

Interaction with the Endocannabinoid System

There is evidence suggesting that this compound's effects may also involve the endocannabinoid system. This compound has been shown to inhibit the uptake of the endocannabinoid anandamide. This action could potentiate the effects of endogenous anandamide, which itself can act on cannabinoid receptors (CB1 and CB2) and also directly on TRPV1. Some studies suggest a synergistic effect of this compound's action on both vanilloid and cannabinoid receptor systems. However, other studies indicate that the desensitizing properties of this compound are independent of CB1 receptor activation.

Caption: Potential interaction of this compound with the endocannabinoid system.

Experimental Protocols

The following sections detail common experimental procedures used to investigate the mechanism of action of this compound in sensory neurons.

Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

This technique is used to measure changes in intracellular calcium concentration in response to this compound application.

Protocol:

-

Cell Culture:

-

Isolate dorsal root ganglia (DRGs) from rodents.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF).

-

-

Dye Loading:

-

Prepare a loading solution of a ratiometric calcium indicator dye, such as Fura-2 AM (typically 2-5 µM in a physiological buffer like HBSS).

-

Incubate the cultured DRG neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the changes in the F340/F380 ratio over time, which reflects the changes in intracellular calcium concentration.

-

Caption: Experimental workflow for calcium imaging in DRG neurons.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single sensory neuron in response to this compound.

Protocol:

-

Cell Preparation:

-

Use cultured DRG neurons as described for calcium imaging.

-

-

Recording Setup:

-

Place the coverslip with neurons in a recording chamber on an inverted microscope.

-

Use a micromanipulator to position a glass micropipette (filled with an intracellular solution) onto the surface of a neuron.

-

-

Solution Compositions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

-

-

Recording:

-

Establish a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply this compound to the neuron via a perfusion system.

-

Record the resulting inward currents, which are indicative of TRPV1 channel activation.

-

Caption: Experimental workflow for whole-cell patch-clamp recording.

Formalin Test in Rodents

This behavioral assay is used to assess the antinociceptive (pain-relieving) effects of this compound in a model of persistent pain.

Protocol:

-

Animal Acclimation:

-

Acclimate rodents (mice or rats) to the testing environment (e.g., a clear observation chamber) to reduce stress-induced variability.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses to different groups of animals. A vehicle control group should also be included. A typical effective dose in mice is around 5 mg/kg.

-

-

Formalin Injection:

-

After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the hind paw.

-

-

Behavioral Observation:

-

Observe the animals and quantify the amount of time they spend licking or biting the injected paw.

-

The response to formalin is typically biphasic:

-

Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (late phase): 15-30 minutes post-injection, reflecting inflammatory pain.

-

-

A reduction in the time spent licking/biting in either phase indicates an analgesic effect of this compound.

-

Conclusion

This compound exerts its primary effects on sensory neurons through the activation and subsequent desensitization of the TRPV1 channel. This action is mediated by a well-defined signaling cascade involving a significant influx of calcium, which in turn activates downstream effectors like calmodulin and calcineurin. The resulting desensitization of TRPV1 and inhibition of voltage-gated calcium channels contribute to its analgesic properties. While its interaction with the endocannabinoid system presents an intriguing area for further research, the core mechanism of this compound's action is firmly rooted in its potent, non-pungent agonism of TRPV1. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other vanilloid compounds in the context of pain research and drug development.

References

- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling mechanisms of down-regulation of voltage-activated Ca2+ channels by transient receptor potential vanilloid type 1 stimulation with this compound in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Olvanil: A Non-Pungent Capsaicin Analog for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olvanil (N-vanillyloleamide) is a synthetic analog of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound is non-pungent, making it a promising candidate for therapeutic applications where the pungency of capsaicin limits its use. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a potent Transient Receptor Potential Vanilloid 1 (TRPV1) receptor agonist, its interaction with the endocannabinoid system, and its potential as an analgesic, anti-inflammatory, and anti-cancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Introduction

Capsaicin has long been recognized for its analgesic properties, primarily through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Activation of TRPV1 leads to an initial burning sensation followed by a desensitization phase, resulting in pain relief. However, this initial pungency is a significant side effect that hinders patient compliance.

This compound was developed as a non-pungent alternative to capsaicin. Structurally, it shares the vanillylamine head group of capsaicin but possesses a longer, unsaturated oleoyl tail. This modification is believed to be responsible for its lack of pungency while retaining or even enhancing its therapeutic effects.[2] This guide explores the pharmacological profile of this compound, providing researchers and drug developers with the necessary information to evaluate its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in comparison to Capsaicin, where data is available.

Table 1: Receptor Activation and Binding Affinities

| Compound | Receptor | Parameter | Value | Species | Reference(s) |

| This compound | TRPV1 | EC₅₀ | 0.7 nM | Not Specified | [3][4] |

| TRPV1 (VR1) | pEC₅₀ | 8.1 | Rat | ||

| TRPV1 (VR1) | pEC₅₀ | 7.7 | Human | ||

| CB₁ | Kᵢ | 1.6 µM | Not Specified | ||

| Anandamide Transporter | IC₅₀ | 9 µM | Not Specified | ||

| Anandamide Transporter | Kᵢ | 14.1 ± 7.1 µM | Human | ||

| Capsaicin | TRPV1 | EC₅₀ | ~26-33 nM | Human, Rat |

Table 2: Pharmacokinetic Parameters of this compound in Mice (200 mg/kg dose)

| Route of Administration | Peak Plasma Concentration (Radioactivity) | Time to Peak (Radioactivity) | AUC (Radioactivity) | Peak Plasma Concentration (Intact this compound) | AUC (Intact this compound) | Antinociceptive Effect | Reference |

| Oral | Higher | Faster | Slightly Lower | 10 - 30 ng/g | Lower | No | |

| Subcutaneous (S.C.) | Lower | Slower | Slightly Higher | 100 - 2000 ng/g | Higher | Yes |

Mechanism of Action

This compound exerts its primary effects through the activation of the TRPV1 receptor. Additionally, it interacts with components of the endocannabinoid system, contributing to its unique pharmacological profile.

TRPV1 Receptor Agonism and Desensitization

Similar to capsaicin, this compound binds to and activates the TRPV1 channel, leading to an influx of cations, predominantly Ca²⁺, into the neuron. This influx depolarizes the cell, leading to the generation of action potentials and the sensation of pain. However, a key difference lies in the subsequent desensitization process. This compound is a more effective and potent desensitizer of TRPV1 than capsaicin. This prolonged desensitization is thought to be the basis for its analgesic effects without the initial pungent sensation. The desensitization of TRPV1 is a complex process involving several signaling molecules, including protein kinase A (PKA), protein kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the phosphatase calcineurin.

Interaction with the Endocannabinoid System

This compound also exhibits activity at cannabinoid receptor 1 (CB1) and inhibits the uptake of the endocannabinoid anandamide. This dual action on both the vanilloid and cannabinoid systems may contribute to its analgesic and anti-inflammatory properties, potentially offering a synergistic therapeutic effect.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and other TRPV1 agonists. These should be adapted and optimized for specific experimental conditions.

Calcium Imaging Assay in Cultured DRG Neurons

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation.

Materials:

-

Primary dorsal root ganglion (DRG) neuron culture

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound and Capsaicin stock solutions (in DMSO)

-

Ionophore (e.g., Ionomycin) as a positive control

-

TRPV1 antagonist (e.g., Capsazepine) for specificity testing

-

Fluorescence microscope with appropriate filter sets and a digital camera

Procedure:

-

Cell Preparation: Culture DRG neurons on glass coverslips suitable for imaging.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the coverslips and wash gently with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse with HBSS to establish a stable baseline fluorescence.

-

Acquire baseline images for 1-2 minutes.

-

Apply this compound or Capsaicin at the desired concentration by switching the perfusion solution.

-

Record the change in fluorescence intensity over time.

-

For specificity, pre-incubate cells with a TRPV1 antagonist before agonist application.

-

At the end of the experiment, apply an ionophore to obtain the maximum calcium response (Fmax).

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells over time.

-

For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation.

-

For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

-

Construct dose-response curves to determine EC₅₀ values.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in response to agonist application.

Materials:

-

HEK293 cells transiently or stably expressing TRPV1, or cultured DRG neurons

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

-

Internal solution (e.g., 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2)

-

This compound and Capsaicin stock solutions

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Recording:

-

Identify a single, healthy cell under the microscope.

-

Approach the cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.

-

Perfuse the external solution containing this compound or Capsaicin onto the cell.

-

Record the inward and outward currents elicited by the agonist.

-

To study desensitization, apply the agonist for an extended period or in repeated short pulses.

-

-

Data Analysis:

-

Measure the peak current amplitude at different agonist concentrations to generate dose-response curves and calculate EC₅₀ values.

-

Analyze the I-V relationship to determine the reversal potential and rectification properties of the current.

-

Quantify the rate and extent of current decay during agonist application to assess desensitization kinetics.

-

Hot Plate Test for Analgesia in Rodents

This behavioral assay assesses the analgesic efficacy of a compound by measuring the latency of a nociceptive response to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C)

-

Transparent cylindrical enclosure to confine the animal on the hot plate

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound solution for subcutaneous injection (e.g., in a vehicle of DMSO, Tween 80, and saline)

-

Positive control (e.g., morphine)

-

Vehicle control

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling for at least 30-60 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate and start a timer. Measure the latency to the first nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or a positive control subcutaneously.

-

Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis:

-

Calculate the mean response latency for each treatment group at each time point.

-

Data can be expressed as the raw latency or as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

-

Therapeutic Potential

The unique pharmacological profile of this compound suggests its potential in various therapeutic areas:

-

Analgesia: Its potent TRPV1 agonism and effective desensitization, coupled with a lack of pungency, make it a strong candidate for the development of topical and systemic analgesics for neuropathic and inflammatory pain.

-

Anti-inflammatory: this compound has demonstrated anti-inflammatory properties, likely mediated through its actions on TRPV1 and the endocannabinoid system.

-

Cancer Therapy: Emerging research suggests that this compound may have anti-proliferative and anti-metastatic effects in certain types of cancer, independent of TRPV1 and CB1 receptor activation.

Conclusion

This compound represents a significant advancement in the development of capsaicin-like therapeutics. Its non-pungent nature overcomes a major limitation of capsaicin, while its potent and long-lasting desensitization of TRPV1, along with its effects on the endocannabinoid system, provide a strong rationale for its further investigation as a novel analgesic, anti-inflammatory, and anti-cancer agent. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound.

References

- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anandamide transport inhibition by the vanilloid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

Olvanil: A Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Olvanil, a non-pungent synthetic analog of capsaicin, is emerging as a promising neuroprotective agent. Its unique pharmacological profile, acting as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and cannabinoid receptors (CB1), positions it as a multifaceted candidate for mitigating neuronal damage in various neurological disorders. This technical guide provides an in-depth exploration of the current research on this compound's neuroprotective effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.

Core Mechanisms of Action

This compound's neuroprotective properties are primarily attributed to its dual agonism at TRPV1 and CB1 receptors, initiating a cascade of intracellular events that shield neurons from damage.[1]

TRPV1-Mediated Neuroprotection

Activation of TRPV1 channels by this compound leads to a complex and context-dependent series of events that can ultimately result in neuroprotection. A key mechanism involves the regulation of intracellular calcium levels. This compound triggers an initial influx of calcium, which then activates downstream signaling pathways, including the calcium-binding protein calmodulin and the phosphatase calcineurin. This cascade leads to the inhibition of voltage-gated calcium channels, thereby preventing the massive and toxic calcium overload that is a hallmark of excitotoxic neuronal death.

Cannabinoid Receptor (CB1) Engagement

In addition to its effects on TRPV1, this compound also interacts with the CB1 receptor, a key component of the endocannabinoid system known for its neuroprotective functions. Activation of CB1 receptors can trigger multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critically involved in promoting cell survival and inhibiting apoptosis. While the precise downstream effects of this compound's CB1 receptor engagement in neuroprotection are still under active investigation, this dual mechanism likely contributes to its overall therapeutic efficacy.[1]

Quantitative Efficacy of this compound

While research is ongoing, preliminary studies have begun to quantify the efficacy of this compound in various experimental models.

| Parameter | Model System | Value | Reference |

| EC50 for TRPV1 Activation | Recombinant hTRPV1 | 0.7 nM | [MedChemExpress Data] |

| Inhibition of Voltage-Gated Ca²⁺ Channels | Primary Sensory Neurons | ~60% inhibition at 1 µM | Wu, Z. Z., et al. (2006) |

Note: EC50 and IC50 values for neuroprotection in specific in vitro and in vivo models are currently not well-documented in publicly available literature and represent a key area for future research.

Experimental Protocols for Assessing Neuroprotective Effects

The neuroprotective properties of this compound are evaluated using a variety of established in vitro and in vivo models that mimic the pathological conditions of neurological disorders.

In Vitro Models

1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This model simulates the neuronal damage caused by excessive glutamate, a common feature of ischemic stroke and traumatic brain injury.

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a set period (e.g., 7-14 days) to allow for maturation and synapse formation.

-

This compound Treatment: Neurons are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) prior to the glutamate insult.

-

Excitotoxic Insult: A high concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a short period (e.g., 15-30 minutes).

-

Assessment of Neuroprotection: Neuronal viability is assessed 24 hours after the insult using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH release assay: Quantifies membrane damage by measuring the release of lactate dehydrogenase into the medium.

-

Live/Dead staining: Utilizes fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize viable and dead cells.

-

2. Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model mimics the ischemic conditions of a stroke by depriving neurons of oxygen and glucose.

-

Cell Culture: Similar to the excitotoxicity model, primary neurons are cultured to maturity.

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-3 hours).

-

This compound Treatment: this compound can be applied either before, during, or after the OGD period to assess its protective effects at different stages of the ischemic cascade.

-

Reperfusion: After OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

-

Assessment of Neuroprotection: Cell viability and apoptosis are assessed at various time points after reperfusion (e.g., 24, 48, 72 hours) using the methods described above, as well as techniques like TUNEL staining to detect DNA fragmentation, a marker of apoptosis.

In Vivo Model

1. Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

-

Surgical Procedure: The middle cerebral artery (MCA) of an anesthetized rodent (typically a rat or mouse) is temporarily or permanently occluded, usually by inserting a filament into the internal carotid artery.

-

This compound Administration: this compound can be administered systemically (e.g., intraperitoneally or intravenously) at various time points before, during, or after the MCAO procedure.

-

Reperfusion: In transient MCAO models, the occluding filament is withdrawn after a specific duration (e.g., 60-90 minutes) to allow for reperfusion of the ischemic tissue.

-

Assessment of Neuroprotection:

-

Infarct Volume Measurement: 24-48 hours after MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified.

-

Neurological Deficit Scoring: Behavioral tests are performed to assess neurological function, such as motor coordination, sensory function, and cognitive deficits.

-

Putative Downstream Signaling Pathways

While the precise signaling cascades are still being fully elucidated, the known targets of this compound suggest the involvement of key neuroprotective pathways.

Future Directions

The current body of research provides a strong foundation for the neuroprotective potential of this compound. However, further investigation is crucial to fully understand its therapeutic utility. Key areas for future research include:

-

Quantitative Efficacy: Determining the EC50 and IC50 values of this compound for neuroprotection in standardized in vitro and in vivo models.

-

Signaling Pathways: Elucidating the detailed downstream signaling cascades activated by this compound through both TRPV1 and CB1 receptors, including the involvement of the PI3K/Akt and MAPK/ERK pathways.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery strategies.

-

Translational Studies: Evaluating the efficacy of this compound in more clinically relevant animal models of neurological diseases to pave the way for potential human trials.

References

Olvanil's Impact on Microglia Activation and Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olvanil, a non-pungent synthetic analog of capsaicin, is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Emerging evidence suggests its potential as a modulator of neuroinflammation, primarily through its interaction with microglia, the resident immune cells of the central nervous system. This technical guide provides an in-depth analysis of this compound's effects on microglia activation and its subsequent role in neuroinflammatory processes. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction: this compound and the TRPV1 Channel in Neuroinflammation

This compound (N-oleylvanillylamine) is a structural analog of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound lacks pungency, making it a more tolerable pharmacological tool and potential therapeutic agent.[1][2] Its primary mechanism of action is the activation of the TRPV1 channel, a non-selective cation channel predominantly known for its role in pain and temperature sensation.[3][4]

Recent studies have identified the functional expression of TRPV1 channels on microglia.[5] This discovery has opened a new avenue for investigating the role of TRPV1 agonists, such as this compound, in modulating microglial activity and neuroinflammation. Microglia are key players in the brain's immune response; their activation can be a double-edged sword, contributing to both neuroprotection and neurodegeneration. Understanding how compounds like this compound influence microglial phenotype and function is crucial for developing novel therapies for neuroinflammatory disorders.

Quantitative Data on this compound's Anti-Inflammatory Effects

While direct quantitative data on this compound's effect specifically on microglia is still emerging, studies on its systemic anti-inflammatory properties provide valuable insights. The following table summarizes key findings from a study investigating this compound's effects in a model of breast carcinoma with neuro-immune interaction.

| Parameter | Treatment Group | Observation | Quantitative Change | Reference |

| Cytokine Levels | This compound (5 mg/kg) | Increased anti-inflammatory cytokine | IL-10 levels increased | |

| This compound (5 mg/kg) | Decreased pro-inflammatory cytokine | IL-6 levels decreased |

Note: These effects were observed in the context of neuro-immune pathway activation and may not solely reflect a direct action on microglia.

Signaling Pathways of TRPV1 Activation in Microglia

Activation of the TRPV1 channel on microglia by an agonist like this compound is hypothesized to trigger a cascade of intracellular signaling events that ultimately modulate the cell's inflammatory response. The primary event is an influx of calcium ions (Ca²⁺), which acts as a second messenger to initiate downstream pathways.

Calcium-Dependent Signaling

The initial influx of Ca²⁺ through the TRPV1 channel can lead to:

-

Reactive Oxygen Species (ROS) Production: Increased intracellular Ca²⁺ can stimulate mitochondrial activity, leading to the production of ROS.

-

MAPK Activation: The changes in intracellular Ca²⁺ and ROS levels can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.

Caption: Proposed signaling pathway of this compound-induced TRPV1 activation in microglia.

Experimental Methodologies

To investigate the effects of this compound on microglia activation and neuroinflammation, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Microglia Culture and Treatment

-

Cell Culture: Primary microglia can be isolated from the cerebral cortices of neonatal rodents. Alternatively, immortalized microglial cell lines such as BV-2 can be used.

-

Activation: Microglia are typically activated with lipopolysaccharide (LPS) to induce a pro-inflammatory state.

-

This compound Treatment: Activated microglia are then treated with varying concentrations of this compound.

-

Outcome Measures:

-

Cytokine Quantification: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant are measured using ELISA or multiplex bead assays.

-

Nitric Oxide (NO) Production: NO levels are assessed using the Griess reagent.

-

Western Blotting: Expression levels of key signaling proteins (e.g., phosphorylated MAPK, NF-κB) are determined.

-

Immunocytochemistry: Changes in microglia morphology (e.g., from ramified to amoeboid) and protein localization are visualized.

-

Phagocytosis Assay: The ability of microglia to phagocytose fluorescently labeled beads or apoptotic cells is quantified.

-

Caption: General workflow for in vitro studies of this compound's effect on microglia.

In Vivo Models of Neuroinflammation

-

Animal Models: Rodent models of neuroinflammation, such as those induced by intracerebral injection of LPS or models of neurodegenerative diseases (e.g., Alzheimer's disease models), can be utilized.

-

This compound Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the brain.

-

Behavioral Analysis: Cognitive and motor functions are assessed to determine the functional consequences of neuroinflammation and this compound treatment.

-

Histological and Molecular Analysis: Brain tissue is collected for:

-

Immunohistochemistry: To assess microglial activation (e.g., using Iba1 staining), neuronal damage, and the expression of inflammatory markers.

-

RT-qPCR: To measure the gene expression of cytokines and other inflammatory mediators.

-

Potential Therapeutic Implications and Future Directions

The ability of this compound to modulate microglial activation through the TRPV1 channel suggests its potential as a therapeutic agent for a range of neuroinflammatory and neurodegenerative diseases. Its non-pungent nature gives it a significant advantage over capsaicin for systemic applications.

Future research should focus on:

-

Direct Effects on Microglia: Elucidating the precise and direct effects of this compound on different microglial phenotypes (M1 vs. M2).

-

In Vivo Efficacy: Rigorously testing the efficacy of this compound in various animal models of neuroinflammatory diseases.

-

Synergistic Effects: Investigating potential synergistic effects of this compound with other anti-inflammatory or neuroprotective agents.

By continuing to explore the intricate interactions between this compound, TRPV1, and microglia, the scientific community can pave the way for novel therapeutic strategies to combat the debilitating effects of neuroinflammation.

References

- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic capsaicin and this compound reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the vanilloid receptor TRPV1 on the activation of spinal cord glia in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]

Olvanil's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Non-Pungent Vanilloid with Therapeutic Potential

Olvanil (N-9-Z-octadecenoyl-vanillamide), a synthetic analog of capsaicin, has garnered significant interest in the scientific community for its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel without the characteristic pungency of its natural counterpart.[1][2] This unique property, coupled with its diverse pharmacological effects, including analgesia, anti-inflammatory, and anti-cancer activities, makes this compound a compelling lead compound for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing quantitative data, experimental methodologies, and key signaling pathways to inform and guide researchers in the field.

Quantitative Structure-Activity Relationship Data

The potency and efficacy of this compound and its analogs are critically dependent on their molecular structure. Modifications to the vanillyl head, the amide linker, and the fatty acyl tail have profound effects on their interaction with the TRPV1 receptor and other biological targets. The following tables summarize the key quantitative data from various studies.

| Compound | Receptor/Assay | Potency (EC50/pEC50) | Efficacy/Other Metrics | Reference |

| This compound | hTRPV1 | 0.7 nM | - | |

| rat VR1 | pEC50 = 8.1 | - | ||

| human VR1 | pEC50 = 7.7 | - | ||

| Anandamide Uptake | IC50 = 9 µM | - | ||

| Melanoma Cell Proliferation (HaCaT) | > 30 µg/mL for 50% inhibition | - | ||

| Capsaicin | TRPV1-dependent thermal hyperalgesia | Produces robust hyperalgesia at 0.1, 0.3, and 1 µg | - | |

| Rinvanil | hTRPV1 | 6 nM | Less potent than this compound | |

| Phenylacetylrinvanil (PhAR, IDN5890) | hTRPV1 | 90 pM | Most potent vanillamide described | |

| Benzoylrinvanil | hTRPV1 | As potent as PhAR | - | |

| Phenylpropionylrinvanil | hTRPV1 | Less potent than PhAR | - | |

| Arvanil | Melanoma Cell Proliferation (HaCaT) | ≥ 12.5 µg/mL for ~50% inhibition | - |

Core Structural Insights for Activity

Structure-activity relationship studies have delineated three crucial regions in capsaicinoid molecules that govern their interaction with the TRPV1 receptor:

-

A-Region (Aromatic Ring): The vanillyl moiety, with its 4-hydroxy and 3-methoxy groups, is a key feature for potent agonist activity.

-

B-Region (Amide Linker): The amide bond provides a critical hydrogen-bonding capability.

-

C-Region (Hydrophobic Tail): The length and degree of unsaturation of the fatty acyl chain significantly influence potency and pungency. Longer acyl chains (≥ C16) are associated with reduced pungency.

Modifications to the fatty acyl chain of this compound have yielded analogs with dramatically enhanced potency. For example, the introduction of a hydroxyl group at C-12 to form rinvanil reduces potency; however, subsequent esterification of this hydroxyl group, particularly with a phenylacetyl moiety to create phenylacetylrinvanil (PhAR), results in an ultrapotent agonist. This highlights the therapeutic potential of targeted chemical modifications.

Signaling Pathways and Mechanism of Action

This compound exerts its primary effects through the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.

Caption: this compound's primary signaling cascade upon binding to the TRPV1 receptor.

Upon binding, this compound triggers the opening of the TRPV1 channel, leading to an influx of calcium ions. This initial activation is followed by a state of desensitization, where the channel becomes less responsive to further stimuli, a mechanism believed to underlie its analgesic effects. Studies have also shown that TRPV1 activation by this compound can lead to the inhibition of voltage-gated CaV2.2 channels, contributing to its antinociceptive properties.

Beyond its direct action on TRPV1, this compound exhibits a more complex pharmacology. It has been shown to interact with the endocannabinoid system, potentially binding to CB1 receptors and inhibiting the uptake of anandamide. Furthermore, its anti-cancer effects may be mediated through the activation of neuro-immune pathways, leading to an increase in T-cell count and response, which in turn suppresses metastasis. In some cancer cell lines, this compound's anti-proliferative effects are linked to the stimulation of the MAPK pathway via CB1 receptor activation.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in SAR studies. Below are detailed protocols for key assays used to evaluate the activity of this compound and its analogs.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This assay directly measures the functional activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.

Caption: Workflow for assessing TRPV1 activation and desensitization using calcium imaging.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from adult male Sprague Dawley rats.

-

Culture: The isolated neurons are cultured on coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Perfusion Protocol: A standard protocol involves an initial application of capsaicin (e.g., 100 nM for 1 minute) to identify responsive neurons, followed by a washout period (e.g., 45 minutes). Subsequently, this compound (e.g., 100 nM for 1 minute) is applied, followed by another washout. A final application of capsaicin is used to assess the degree of desensitization induced by this compound.

-

Data Acquisition and Analysis: Fluorescence intensity is measured throughout the experiment. The change in intracellular calcium concentration ([Ca²⁺]i) is calculated from the fluorescence ratio.

Hot Plate Test for Thermal Hyperalgesia

This in vivo assay evaluates the analgesic properties of compounds by measuring their ability to reduce sensitivity to a thermal stimulus.

Methodology:

-

Animal Model: Adult male albino rats are used for behavioral experiments.

-

Induction of Hyperalgesia: Thermal hyperalgesia is induced by an intraplantar injection of capsaicin (e.g., 0.1, 0.3, or 1 µg in PBS) into the hind paw.

-

Drug Administration: this compound (e.g., 0.1, 0.3, or 1 µg) or a vehicle control is injected into the same paw 15 minutes prior to the capsaicin injection.

-

Nociceptive Testing: Rats are placed on a hot plate analgesia meter maintained at a constant temperature. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded. Testing is typically performed at the time of maximum hyperalgesic effect of capsaicin (e.g., 10 minutes post-injection).

-

Data Analysis: The withdrawal latencies are compared between different treatment groups to determine the anti-hyperalgesic effect of the test compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.

Caption: Standard workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., human malignant melanoma cell lines A375, SK–MEL 28, FM55P, and FM55M2) are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound presents a fascinating case study in rational drug design. Its structure-activity relationship reveals that subtle chemical modifications can lead to profound changes in potency and pharmacological profile. The non-pungent nature of this compound and its potent agonism at the TRPV1 receptor, combined with its effects on the cannabinoid and immune systems, underscore its potential as a therapeutic agent for a range of conditions, from chronic pain to cancer. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic promise of this compound and its derivatives. Continued investigation into the nuanced SAR and diverse mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

- 1. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Anticancer Effects of Arvanil and this compound When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates sensory nerve fibers, increases T cell response and decreases metastasis of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Olvanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olvanil (N-vanillyloleamide) is a synthetic, non-pungent analog of capsaicin that has garnered significant interest for its potential therapeutic applications, primarily as an analgesic. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended to serve as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.

This compound's primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2][3] Unlike capsaicin, this compound exhibits a favorable profile by inducing desensitization of TRPV1 without the initial pungent and hyperalgesic effects.[1] Furthermore, this compound interacts with the endocannabinoid system, notably by inhibiting the uptake of the endogenous cannabinoid anandamide and potentially acting on cannabinoid receptors.[2] This dual action on both the vanilloid and cannabinoid systems contributes to its complex and potent antinociceptive properties.

This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing this compound's activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding of its pharmacological characteristics.

Mechanism of Action

This compound's primary pharmacological effects are mediated through its interaction with several key molecular targets:

-

TRPV1 Receptor Agonism: this compound is a potent agonist of the TRPV1 receptor, also known as the capsaicin receptor. Activation of TRPV1, a non-selective cation channel predominantly expressed in sensory neurons, leads to an influx of calcium and subsequent neuronal excitation. However, prolonged activation by agonists like this compound leads to receptor desensitization, resulting in a long-lasting analgesic effect by rendering nociceptive neurons less responsive to painful stimuli.

-

Interaction with the Endocannabinoid System: this compound exhibits a multifaceted interaction with the endocannabinoid system. It has been shown to inhibit the cellular uptake of anandamide, an endogenous cannabinoid neurotransmitter, thereby prolonging its analgesic and other physiological effects. There is also evidence suggesting that this compound may directly interact with cannabinoid receptors, particularly CB1, contributing to its overall pharmacological profile.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound's structural similarity to endocannabinoids suggests it may also interact with their metabolic enzymes. While direct, potent inhibition of FAAH by this compound is less characterized, the modulation of anandamide levels points towards an indirect influence on this pathway. It's noteworthy that FAAH is responsible for the degradation of anandamide, and its inhibition is a therapeutic strategy for pain relief.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its potent antinociceptive and anti-inflammatory properties.

-

Analgesia: Systemic administration of this compound has demonstrated significant antinociceptive effects in various preclinical models of pain, including thermal hyperalgesia and persistent chemical-induced pain. A key advantage of this compound over capsaicin is its lack of initial pungency and hyperalgesic effects, making it a more tolerable therapeutic candidate.

-

TRPV1 Desensitization: this compound is more effective than capsaicin at desensitizing TRPV1 channels to subsequent painful stimuli. This desensitization is a crucial mechanism underlying its long-lasting analgesic effects.

-

Anti-inflammatory Effects: As a non-steroidal anti-inflammatory agent, this compound is thought to exert its effects in part by inhibiting the synthesis of prostaglandins through the cyclooxygenase pathway.

-

Cardiovascular and Other Effects: Subcutaneous administration of this compound in mice did not produce significant adverse effects on heart rate, blood pressure, or body temperature. It has also been shown to be a more potent vasodilator than capsaicin when administered intradermally.

Pharmacokinetics

The route of administration significantly impacts the bioavailability and efficacy of this compound.

-

Oral vs. Subcutaneous Administration: Studies in mice have shown that while this compound is absorbed after oral administration, it undergoes extensive first-pass metabolism. This leads to very low plasma concentrations of the intact drug, rendering it ineffective in producing antinociception via this route. In contrast, subcutaneous injection results in significantly higher plasma concentrations of intact this compound and produces a robust antinociceptive effect. The area under the concentration-time curve (AUC) for intact this compound is substantially higher following subcutaneous administration compared to oral dosing.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's pharmacological activity.

Table 1: Receptor and Transporter Affinity/Potency

| Target | Parameter | Value | Species | Reference |

| TRPV1 | EC50 | 0.7 nM | Not Specified | |

| Rat VR1 | pEC50 | 8.1 | Rat | |

| Human VR1 | pEC50 | 7.7 | Human | |

| Anandamide Uptake | IC50 | 9 µM | Not Specified | |

| Anandamide Transport | Ki | 14.1 ± 7.1 µM | Human |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological profile of this compound.

In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This assay is used to assess the ability of this compound to activate and subsequently desensitize TRPV1 channels in primary sensory neurons.

-

Cell Preparation: DRG neurons are isolated from rats and cultured on coverslips.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentrations ([Ca2+]i) are measured using a fluorescent imaging system.

-

Experimental Procedure:

-

Establish a baseline fluorescence reading.

-

Apply a control stimulus of capsaicin (e.g., 100 nM) for a defined period (e.g., 1 minute) to elicit an initial calcium response.

-

Wash out the capsaicin for an extended period (e.g., 45 minutes).

-

Apply this compound (e.g., 100 nM) for a defined period (e.g., 1 minute).

-

Wash out the this compound for an extended period (e.g., 45 minutes).

-

Re-challenge the cells with the same concentration of capsaicin to measure the extent of desensitization.

-

-

Data Analysis: The magnitude of the calcium response to the second capsaicin application is compared to the initial response to quantify the desensitizing effect of this compound.

Hot Plate Analgesia Test in Rodents

This in vivo assay evaluates the antinociceptive effects of this compound on thermal pain.

-

Animals: Mice or rats are used for this behavioral test.

-

Apparatus: A hot plate analgesia meter is maintained at a constant temperature (e.g., 55°C).

-

Experimental Procedure:

-

Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).

-

At predetermined time points after administration, place the animal on the hot plate.

-

Record the latency for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: An increase in the response latency in the this compound-treated group compared to the control group indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflows

This compound-Mediated TRPV1 Activation and Desensitization

The following diagram illustrates the primary signaling pathway initiated by this compound binding to the TRPV1 receptor, leading to neuronal excitation and subsequent desensitization.

Caption: this compound activates TRPV1, leading to cation influx, neuronal excitation, and subsequent desensitization, resulting in analgesia.

Dual Pharmacological Action of this compound

This diagram illustrates the dual mechanism of this compound, involving both the vanilloid and endocannabinoid systems.

Caption: this compound exerts its effects through both the vanilloid system (TRPV1 agonism) and the endocannabinoid system (anandamide transport inhibition).

References

- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Olvanil on calcitonin gene-related peptide (CGRP) release. This compound, a non-pungent synthetic analogue of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While its analgesic properties are well-documented, its specific action on CGRP release has been a subject of nuanced investigation. This document consolidates key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a critical resource for researchers in pain, inflammation, and neuropharmacology. Evidence indicates that this compound acts as a partial agonist at the TRPV1 receptor to evoke CGRP release from the central terminals of primary afferent nerves. This guide will delve into the specifics of this action, providing a framework for future research and drug development endeavors.

Introduction to this compound and CGRP

This compound (N-(4-hydroxy-3-methoxyphenyl)methyl-9Z-octadecenamide) is a synthetic capsaicin analogue that activates the TRPV1 receptor, a key ion channel involved in nociception.[1] Unlike capsaicin, this compound is noted for its lack of pungency, making it a subject of interest for therapeutic applications.[1] Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide predominantly expressed in sensory neurons.[2] Its release from these neurons, particularly in the trigeminal system, is a critical event in the pathophysiology of migraine and is implicated in other pain and inflammatory conditions.[2][3] The activation of TRPV1 is a primary mechanism triggering the release of CGRP. Understanding the precise interaction between TRPV1 agonists like this compound and the CGRP release machinery is therefore of significant scientific interest.

Quantitative Data: this compound's Potency in Inducing CGRP Release

This compound has been shown to evoke a concentration-dependent release of CGRP from rat dorsal spinal cord slices. However, it acts as a partial agonist in comparison to the full agonist, capsaicin. The potency of this compound and other relevant compounds is summarized in the table below.

| Compound | pEC50 (M) | Agonist Type | Tissue Source | Reference |

| This compound | 6.19 ± 0.15 | Partial Agonist | Rat Dorsal Spinal Cord | |

| Capsaicin | 6.55 ± 0.07 | Full Agonist | Rat Dorsal Spinal Cord | |

| Resiniferatoxin (RTX) | 7.90 ± 0.24 | Partial Agonist | Rat Dorsal Spinal Cord |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway of this compound-Induced CGRP Release

This compound's primary mechanism of action is the activation of the TRPV1 receptor, a non-selective cation channel. The binding of this compound to TRPV1 initiates a cascade of events culminating in the exocytosis of CGRP-containing vesicles from the neuron.

Upon activation by this compound, the TRPV1 channel opens, leading to an influx of calcium ions (Ca²⁺) into the neuron. This rise in intracellular Ca²⁺ concentration is the critical trigger for the exocytotic machinery. The Ca²⁺ ions interact with proteins of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of CGRP-containing vesicles with the presynaptic membrane, resulting in the release of CGRP into the synaptic cleft.

Experimental Protocols

The following section outlines a typical experimental protocol for measuring this compound-induced CGRP release from rat spinal cord tissue, based on methodologies described in the literature.

Tissue Preparation: Rat Dorsal Spinal Cord Slices

-

Animal Euthanasia and Dissection: Adult male Wistar rats are euthanized in accordance with institutional animal care and use committee guidelines. The spinal cord is rapidly dissected and placed in ice-cold, oxygenated Krebs solution.

-

Slicing: The dorsal half of the lumbar spinal cord is isolated and sliced into thin sections (e.g., 350 µm) using a vibratome.

-

Incubation: The slices are allowed to equilibrate in oxygenated Krebs solution at 37°C for at least 60 minutes prior to the experiment.

CGRP Release Assay

-

Assay Setup: The spinal cord slices are transferred to a 96-well plate, with each well containing Krebs solution.

-

Basal Release: The slices are first incubated in Krebs solution for a defined period (e.g., 10 minutes) to measure basal CGRP release. The supernatant is collected.

-

Stimulation: The Krebs solution is replaced with a solution containing varying concentrations of this compound, capsaicin, or a vehicle control. The slices are incubated for a further period (e.g., 15 minutes).

-

Sample Collection: The supernatant is collected for CGRP measurement.

-

Positive Control: In some wells, a high concentration of potassium chloride (e.g., 50 mM) is added to induce depolarization-mediated CGRP release as a positive control.

CGRP Quantification: Enzyme Immunoassay (EIA)

-

Principle: A competitive enzyme immunoassay is a common method for quantifying CGRP levels in the collected supernatants.

-

Procedure:

-

Standards and samples are added to a microtiter plate pre-coated with a CGRP-specific antibody.

-

A fixed amount of enzyme-labeled CGRP is added to each well.

-

During incubation, the unlabeled CGRP in the sample competes with the enzyme-labeled CGRP for binding to the antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, and the resulting color development is inversely proportional to the concentration of CGRP in the sample.

-

The absorbance is read using a microplate reader, and the CGRP concentration is determined by comparison with a standard curve.

-

Downstream Effects of CGRP Release

Once released, CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This interaction primarily couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade can result in various physiological effects, including vasodilation and modulation of neuronal excitability.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of TRPV1 in CGRP release. Its characterization as a partial agonist highlights the nuanced pharmacology of the TRPV1 receptor and suggests that different agonists can elicit distinct downstream effects. The methodologies and data presented in this guide provide a solid foundation for researchers exploring the intricate relationship between TRPV1 activation, CGRP release, and their implications in pain and related disorders. Further investigation into the differential signaling pathways activated by partial versus full TRPV1 agonists may unveil novel therapeutic targets for the management of CGRP-mediated conditions.

References

- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Olvanil In Vitro Assay Protocol for Cancer Cell Lines: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olvanil, a synthetic analogue of capsaicin, has emerged as a compound of interest in oncology research. As a non-pungent vanilloid, it offers potential therapeutic advantages. This compound's mechanism of action in cancer is multifaceted, involving the modulation of several signaling pathways, and its effects can vary between different cancer cell types. It has been shown to inhibit the viability and proliferation of melanoma cells and exhibits anti-invasive properties in lung cancer.[1][2] The anti-cancer effects of this compound are attributed to its interaction with transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, activation of neuro-immune pathways, and modulation of the MAPK and AMPK signaling cascades.[3] This document provides a detailed guide for the in vitro evaluation of this compound's anti-cancer properties in various cancer cell lines.

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound on different cancer cell lines. This data serves as a reference for designing experiments and selecting appropriate concentration ranges.

Table 1: IC50 Values of this compound in Human Malignant Melanoma Cell Lines

| Cell Line | IC50 (µg/mL) | IC50 (µM) |

| A375 | 12.55 ± 0.58 | 32.88 ± 1.52 |

| SK-MEL 28 | 14.32 ± 0.71 | 37.51 ± 1.86 |

| FM55P | 11.89 ± 0.49 | 31.15 ± 1.28 |

| FM55M2 | 13.01 ± 0.62 | 34.09 ± 1.62 |

Data extracted from in vitro studies using an MTT assay.

Signaling Pathways and Experimental Workflow

The intricate mechanism of this compound's action involves several key signaling pathways. The following diagram illustrates the known pathways influenced by this compound in cancer cells.

Caption: this compound's known signaling pathways in cancer cells.

A systematic in vitro evaluation of this compound involves a series of assays to determine its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The following workflow provides a logical sequence for these experiments.

Caption: A typical experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell viability and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

Cancer cell lines

-

This compound stock solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (untreated cells and a positive control of fully lysed cells).

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

BrdU cell proliferation assay kit

-

Cancer cell lines

-

This compound stock solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-24 hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the kit's protocol.

-

Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

-

Substrate Reaction: Add the substrate solution and incubate until a color change is observed.

-

Measurement: Stop the reaction and measure the absorbance using a microplate reader.

-

Data Analysis: Relate the absorbance values to the rate of cell proliferation.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cell lines treated with this compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-